molecular formula C9H11NO3 B1289763 6-Isopropoxynicotinic acid CAS No. 223127-05-7

6-Isopropoxynicotinic acid

Cat. No. B1289763
CAS RN: 223127-05-7
M. Wt: 181.19 g/mol
InChI Key: OOIMOWCIYNEWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropoxynicotinic acid is a chemical compound with the molecular formula C9H11NO3 . It is a derivative of nicotinic acid, also known as pyridine-3-carboxylic acid.


Synthesis Analysis

The synthesis of 6-Isopropoxynicotinic acid involves the reaction between nicotinic acid and isopropyl alcohol in the presence of a catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 6-Isopropoxynicotinic acid is represented by the formula C9H11NO3. It has a molecular weight of 181.19 g/mol .


Physical And Chemical Properties Analysis

6-Isopropoxynicotinic acid is a white or off-white crystalline powder . It has a molecular weight of 181.19 g/mol .

Scientific Research Applications

Antimicrobial and Antibiofilm Activities

6-Isopropoxynicotinic acid: may play a role in enhancing the selective antimicrobial and antibiofilm activities of peptides. For instance, in the study of melittin, a peptide known for its broad-spectrum antimicrobial properties, the substitution of leucine with 6-aminohexanoic acid showed promising results . This suggests that derivatives of nicotinic acid, like 6-Isopropoxynicotinic acid, could be used to improve the cell selectivity of antimicrobial peptides, potentially leading to the development of new treatments for drug-resistant bacteria.

Pharmaceutical Intermediates

Nicotinic acid derivatives are valuable as pharmaceutical intermediates. They are involved in the synthesis of various compounds, including those used in medications for treating diseases such as pneumonia and kidney diseases . The structural properties of 6-Isopropoxynicotinic acid could make it suitable for similar applications, contributing to the development of novel therapeutic agents.

Dyslipidemia and Cardiovascular Diseases

Research has shown that nicotinic acid derivatives can influence lipoprotein and blood lipid levels, which are crucial in managing dyslipidemia and preventing cardiovascular diseases . 6-Isopropoxynicotinic acid could be explored for its potential in this field, especially in designing drugs that interact with the niacin receptor to mitigate side effects and enhance therapeutic efficacy.

Anti-inflammatory and Analgesic Properties

Some nicotinic acid derivatives have demonstrated anti-inflammatory and analgesic efficacy, which could be harnessed in the treatment of inflammatory conditions . The chemical structure of 6-Isopropoxynicotinic acid might allow it to be used in creating new anti-inflammatory and analgesic drugs.

Alzheimer’s Disease Research

Certain nicotinic acid derivatives have shown effectiveness against Alzheimer’s disease . As a derivative, 6-Isopropoxynicotinic acid could be investigated for its potential application in Alzheimer’s research, possibly leading to breakthroughs in treatment options.

Chemical Pesticide Production

The production of nitrogen-containing heterocyclic compounds, which are essential in chemical pesticides, often involves nicotinic acid derivatives. 6-Isopropoxynicotinic acid could serve as a precursor in synthesizing pyridylmethyl amine insecticides, known for their efficiency and low toxicity .

Molecular Microbiology

In molecular microbiology, derivatives like 6-Isopropoxynicotinic acid can function as regulators by binding to transcriptional regulators associated with nicotinic acid metabolism. This can help control the breakdown of nicotinic acid, which is vital for understanding microbial behavior and developing targeted treatments .

Electrochemistry Advancement

6-Isopropoxynicotinic acid may be used to create modified electrodes, influencing electrical conductivity. This application is significant in the advancement of electrochemistry, where improved conductivity can lead to better performance of electronic devices .

properties

IUPAC Name

6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMOWCIYNEWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595249
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223127-05-7
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(propan-2-yloxy)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of potassium tert-butoxide (0.891 g, 7.94 mmol) in tetrahydrofuran (40 mL) at 0° C. was isopropanol (0.608 mL, 7.94 mmol) added. 6-chloronicotinonitrile (1.0 g, 7.22 mmol) was added after stirring for 5 min and the reaction mixture was allowed to reach ambient temperature. The reaction mixture was concentrated in vacuo, water (50 mL) was added and the resulting mixture extracted with ethyl acetate (3×50 mL). The crude was suspended in 4M sodium hydroxide (30 mL) and heated to reflux over night. The reaction mixture was concentrated in vacuo and 1M hydrochloric acid was added until an acidic pH was reached. The formed precipitate was collected by filtration and washed with water to yield 1.140 g (85%) of the title compound; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.99 (s, 1 H), 8.70 (d, 1 H), 8.10 (dd, 1 H), 6.82 (d, 1 H), 5.21-5.40 (m, 1 H), 1.31 (d, 6 H); MS (ESI) m/z 182[M+H+].
Quantity
0.891 g
Type
reactant
Reaction Step One
Quantity
0.608 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using isopropyl 6-isopropoxynicotinate (130 mg), which is the product of Reference example 18(a) and aqueous sodium hydroxide solution (1N, 0.87 ml) and the reaction mixture was treated to afford the title compound (106 mg) as crystals.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isopropoxynicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Isopropoxynicotinic acid
Reactant of Route 3
Reactant of Route 3
6-Isopropoxynicotinic acid
Reactant of Route 4
Reactant of Route 4
6-Isopropoxynicotinic acid
Reactant of Route 5
Reactant of Route 5
6-Isopropoxynicotinic acid
Reactant of Route 6
Reactant of Route 6
6-Isopropoxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.